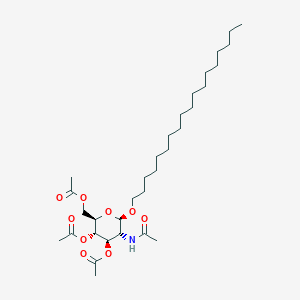

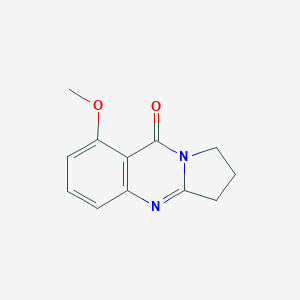

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

描述

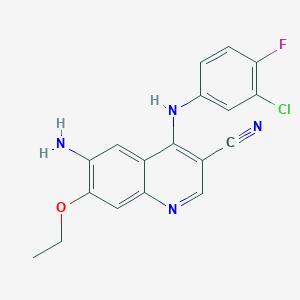

“Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside” is a carbohydrate-based surfactant . It’s a biomedical compound with remarkable potential, especially against the menacing trio of breast, lung, and colon cancers .

Molecular Structure Analysis

The molecular formula of this compound is C32H57NO9 . Its molecular weight is 599.8 . The InChI key is OVJOCMMUDZDWMP-NYDDOVQGSA-N .

Physical And Chemical Properties Analysis

The compound is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .

科学研究应用

Modification of Carbohydrates for Enhanced Biological Activities

Chemical modifications of carbohydrates, such as D-glucans, have shown significant promise in enhancing their solubility and biological activities (Kagimura et al., 2015). Such modifications include sulfonylation, carboxymethylation, phosphorylation, and acetylation, which can impact their functionalities. Derivatized D-glucans, for example, have demonstrated potent biological activity as anticoagulants, antitumors, antioxidants, and antivirals. These findings suggest a potential application area for octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside in enhancing the biological activities of glucan-based compounds through chemical modification.

Therapeutic and Antioxidant Applications

The therapeutic potential of chemically modified carbohydrates extends to various health conditions. N-acetylcysteine (NAC), a derivative of cysteine, has been extensively studied for its antioxidant and therapeutic applications (Lasram et al., 2015; Rushworth & Megson, 2014). Its role in modulating glutamatergic, neurotropic, and inflammatory pathways highlights the importance of chemical modifications in expanding the functional applications of basic compounds. This area of research offers insights into how octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside might be used to develop novel therapeutic agents with antioxidant properties.

Role in Drug Delivery Systems

The exploration of cyclodextrins and their derivatives has revealed their significance in pharmaceuticals and drug delivery systems (Sharma & Baldi, 2016). These compounds, characterized by their ability to form host–guest inclusion complexes, demonstrate the utility of chemically modified carbohydrates in enhancing the solubility and stability of pharmaceutical compounds. Given the structural complexity and functional versatility of octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, it could potentially be applied in the development of novel drug delivery systems that improve drug solubility and efficacy.

Synthetic Chemistry and Enzyme Inhibition

Research into the synthesis of inhibitors for carbohydrate-processing enzymes has highlighted the importance of C-glycoside mimetics (Cipolla et al., 1997). These compounds, including analogues of glycosyl glycerols and glycosyl amino acids, suggest a broad application scope for octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside in inhibiting enzymes involved in carbohydrate metabolism. Such applications could be crucial in the development of new therapeutic agents targeting metabolic disorders and other diseases related to carbohydrate processing.

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octadecoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-38-32-29(33-24(2)34)31(41-27(5)37)30(40-26(4)36)28(42-32)23-39-25(3)35/h28-32H,6-23H2,1-5H3,(H,33,34)/t28-,29-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJOCMMUDZDWMP-NYDDOVQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101147054 | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

CAS RN |

135198-09-3 | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135198-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, octadecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)